Cas no 5433-07-8 (N,N''-(4-methylbenzene-1,2-diyl)diacetamide)
5433-07-8 structure
Product Name:N,N''-(4-methylbenzene-1,2-diyl)diacetamide
Numero CAS:5433-07-8
MF:C11H14N2O2
MW:206.241062641144
CID:940713
PubChem ID:232061
Update Time:2025-04-19
N,N''-(4-methylbenzene-1,2-diyl)diacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N''-(4-methylbenzene-1,2-diyl)diacetamide
- AC1Q5O64; N,N'-Dibenzoyl-3,4-toluylendiamin; N,N'-(4-Methyl-o-phenylen)-bis-acetamid; 3.4-Bis-acetamino-toluol; NSC28632; N,N'-(4-Methyl-O-phenylene)dibenzamide; 4-Methyl-N.N'-diacetyl-o-phenylendiamin; AC1L5MM2; 5467-06-1; 3,4-diacetylaminotoluene; N,N'-(4-methyl-o-phenylene)-bis-acetamide; 3.4-Bis-benzamino-toluol; AKOS003877232; N,N'-(4-methyl-o-phenylene)-bis-benzamide; AR-1K0451; N,N'-(4-Methyl-o-phenylen)-bis-benzamid; N.N'-Diacet
- N-(2-acetamido-4-methylphenyl)acetamide
- N-[2-(Acetylamino)-4-methylphenyl]acetamide #
- CHEMBL1893242
- MLS000088825
- AKOS003302857
- STK439461
- N-(2-acetamido-5-methyl-phenyl)acetamide
- NSC-29098
- N,N'-(4-methyl-1,2-phenylene)diacetamide
- HMS2368O23
- DTXSID70969397
- SR-01000257033-1
- N,N'-(4-methylbenzene-1,2-diyl)diacetamide
- SDCCGMLS-0021687.P002
- N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid
- NSC29098
- SR-01000257033
- N-(2-acetamido-5-methylphenyl)acetamide
- XCQLEAKEOVLINY-UHFFFAOYSA-N
- DS-001844
- N-[2-(Acetylamino)-4-methylphenyl]acetamide
- N,N'-(4-Methyl-O-phenylene)bisacetamide
- 5433-07-8
- SMR000071976
-
- Inchi: 1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15)
- Chiave InChI: XCQLEAKEOVLINY-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C=C(C)C=CC=1NC(C)=O
Proprietà calcolate
- Massa esatta: 206.10562
- Massa monoisotopica: 206.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 253
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 58.2Ų
Proprietà sperimentali
- Densità: 1.199
- Punto di ebollizione: 443.7°C at 760 mmHg
- Punto di infiammabilità: 191.8°C
- Indice di rifrazione: 1.61
- PSA: 58.2
- LogP: 2.05780
N,N''-(4-methylbenzene-1,2-diyl)diacetamide Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
5433-07-8 (N,N''-(4-methylbenzene-1,2-diyl)diacetamide) Prodotti correlati
- 537-92-8(3-Acetylaminotoluene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso